2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
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Overview
Description
2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its brominated phenyl and pyridine rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide typically involves the bromination of precursor compounds. One common method involves the reaction of 2-methyl-3-pyridyl ketone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of de-brominated or hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a ketone or carboxylic acid derivative .
Scientific Research Applications
2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-bromophenyl)ethanone: Similar in structure but lacks the pyridine ring.
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Contains a trifluoromethyl group instead of a bromophenyl group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Features a methoxy group instead of a bromophenyl group.
Uniqueness
The presence of both brominated phenyl and pyridine rings in 2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide imparts unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H12Br3NO |
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Molecular Weight |
449.96 g/mol |
IUPAC Name |
2-bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H11Br2NO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H |
InChI Key |
LVZLEDXHLJCNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)CBr.Br |
Origin of Product |
United States |
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